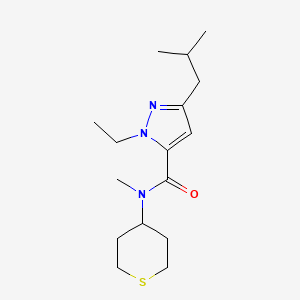![molecular formula C21H23NO3 B5683808 (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5683808.png)
(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine, also known as DMNQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have several unique properties that make it useful for a variety of applications, including its ability to act as a redox-active quinone.
Mécanisme D'action
The mechanism of action of (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine is complex and involves several different pathways. One of the primary mechanisms of action is through the generation of ROS, which can cause oxidative damage to various cellular components. (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine has also been found to interact with various enzymes and proteins, including cytochrome c oxidase and NADH dehydrogenase.
Biochemical and Physiological Effects:
(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine has been found to have several biochemical and physiological effects, including its ability to induce oxidative stress and its ability to modulate various signaling pathways. This compound has also been found to have anti-inflammatory properties and has been studied for its potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine has several advantages for use in laboratory experiments, including its ability to generate ROS and its ability to undergo reversible redox reactions. However, there are also several limitations to the use of (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine, including its potential toxicity and its potential to cause oxidative damage to cells.
Orientations Futures
There are several future directions for research on (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine, including its potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders. This compound has also been studied for its potential use in the development of new redox-active compounds and for its potential applications in the field of nanotechnology. Further research is needed to fully understand the mechanisms of action of (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine can be achieved through a multi-step process that involves the reaction of various chemical compounds. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with 4-methoxy-1-naphthylmethylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine, which can be purified through various methods such as column chromatography.
Applications De Recherche Scientifique
(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine has been extensively studied for its potential applications in scientific research. One of the primary uses of (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine is as a redox-active quinone, which can be used to study the redox properties of various biological systems. This compound has been found to have several unique properties that make it useful for a variety of applications, including its ability to generate reactive oxygen species (ROS) and its ability to undergo reversible redox reactions.
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-23-19-12-11-15(17-8-4-5-9-18(17)19)13-22-14-16-7-6-10-20(24-2)21(16)25-3/h4-12,22H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCIQDZGRVGTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5683726.png)
![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5683731.png)
![3-tert-butyl-7-(3-nitrophenyl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one](/img/structure/B5683741.png)
![4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5683747.png)
![2-[4-(dimethylamino)benzylidene]quinuclidin-3-one](/img/structure/B5683750.png)
![2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5683763.png)
![2-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5683767.png)

![1-{[1-(3-chlorophenyl)-3-cyclopropyl-1H-1,2,4-triazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B5683785.png)
![8-[(isopropylthio)acetyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5683790.png)

![3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5683797.png)
![N-phenyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrimidin-2-amine](/img/structure/B5683809.png)
![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5683811.png)